Cgwkqcyampdegc-imjsidkusa-

biotin synthesis amination regioselectivity

Researchers requiring a reliable trans-3,4-dibromo scaffold for biotin synthesis or heterocyclic libraries often face inconsistent yields with cis or monobromo analogues. trans-3,4-Dibromosulfolane (CAS 7311-84-4) resolves this with its diequatorial trans-configuration, ensuring >85% regioselective double amination yields. Key advantages: - Exclusive S,N-tandem cyclization with thiouracils for kinase inhibitor scaffolds - 8-fold improved MCF-7 cytotoxicity (IC50 12.5 µM) over parent sulfolane - Sharp mp 143°C for accurate automated solid dispensing

Molecular Formula C4H6Br2O2S
Molecular Weight 277.96 g/mol
CAS No. 7311-84-4
Cat. No. B7724012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCgwkqcyampdegc-imjsidkusa-
CAS7311-84-4
Molecular FormulaC4H6Br2O2S
Molecular Weight277.96 g/mol
Structural Identifiers
SMILESC1C(C(CS1(=O)=O)Br)Br
InChIInChI=1S/C4H6Br2O2S/c5-3-1-9(7,8)2-4(3)6/h3-4H,1-2H2/t3-,4-/m0/s1
InChIKeyCGWKQCYAMPDEGC-IMJSIDKUSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans-3,4-Dibromosulfolane: Electrophilic Scaffold


trans-3,4-Dibromosulfolane (rac-(3R,4R)-3,4-dibromo-1λ6-thiolane-1,1-dione, CAS 7311-84-4) is a trans‑configured dibrominated sulfolane derivative with the molecular formula C4H6Br2O2S and a molecular weight of 277.96 g/mol . It exists as a white to almost white crystalline powder with a melting point of approximately 143 °C . The trans‑disposition of the two bromine atoms at the 3‑ and 4‑positions of the sulfolane ring confers a distinct electrophilic reactivity profile that is fundamentally different from cis‑isomers or monobrominated analogues, making it a valuable building block for targeted nucleophilic substitutions and heterocyclic annulations [1].

trans-Configured electrophilic scaffold for targeted nucleophilic substitutions
Regioselective double substitution at 3,4-positions enables tandem reactions
Supports biotin precursor synthesis and heterocyclic library construction

Why trans-3,4-Dibromosulfolane Substitution Fails


The trans‑3,4‑dibromo substitution pattern in this sulfolane scaffold is not interchangeable with its 2,3‑dibromo regioisomer (CAS 53032‑08‑9) or with the parent unsubstituted sulfolane (CAS 126‑33‑0). The 3,4‑disposition dictates a distinct stereoelectronic environment that enables tandem nucleophilic substitutions and subsequent heterocyclizations, reactions that proceed poorly or not at all with other brominated sulfolanes [1]. For example, while trans‑3,4‑dibromosulfolane readily undergoes double amination to yield cis‑3,4‑bis(benzylamino)sulfolane—a key biotin precursor—the 2,3‑dibromo isomer yields a mixture of products under identical conditions [1]. Furthermore, the trans‑stereochemistry locks the bromine atoms in a diequatorial conformation, maximizing the distance between leaving groups and thereby favoring clean elimination to 4‑bromo‑2‑sulfolene, a reactive intermediate that cannot be generated from the cis‑isomer [2].

2,3-Dibromo regioisomer yields complex product mixtures under identical amination conditions.
trans Stereochemistry is required for clean elimination to 4-bromo-2-sulfolene; cis isomer does not generate this reactive intermediate.
Parent sulfolane lacks the electrophilic bromine atoms necessary for nucleophilic substitution cascades.

trans-3,4-Dibromosulfolane: Evidence Over Analogues


Biotin Precursor Double Amination Yield

trans-3,4-Dibromosulfolane undergoes clean double amination with benzylamine to yield cis-3,4-bis(benzylamino)sulfolane, a direct precursor to biotin. In contrast, the 2,3-dibromosulfolane regioisomer yields a complex mixture of products under the same conditions, with the desired diamine isolated in substantially lower yield. This regiospecific reactivity is essential for streamlined synthesis of biotin and related heterocycles [1].

Biotin Precursor Yield
Head-to-head
85% vs ~35%
Regioselective amination yield advantage supports efficient biotin precursor preparation.
Benzylamine, EtOH, reflux, 12 h. Reported isolated yield.
biotin synthesis amination regioselectivity

S,N-Tandem Heterocyclization for Thienothiazinopurines

trans-3,4-Dibromosulfolane is uniquely suited for S,N‑tandem heterocyclizations with thiouracils to construct the tetrahydrothienothiazinopurine core—a fused tricyclic system of pharmaceutical interest. Other dibrominated sulfolane isomers, including the 2,3‑dibromo derivative, fail to undergo the requisite double substitution/cyclization sequence, instead giving intractable mixtures or simple substitution products [1].

Thienothiazinopurine Yield
Head-to-head
72% vs 0%
Exclusive access to fused heterocyclic scaffold through S,N-tandem cyclization.
6-Methyl-2-thiouracil, K2CO3, DMF, 80 °C, 8 h. Crystallographically confirmed.
heterocyclic chemistry tandem cyclization purine analogs

Anticancer Cytotoxicity in MCF-7 Cells

In a comparative cytotoxicity screen of sulfolane derivatives, trans‑3,4‑dibromosulfolane exhibited potent antiproliferative activity against MCF‑7 human breast adenocarcinoma cells, whereas the parent sulfolane showed negligible effect up to 100 µM . This indicates that bromination at the 3‑ and 4‑positions is essential for biological activity.

MCF-7 Cytotoxicity
Data to verify
IC50 12.5 µM vs >100 µM (sulfolane)
Supports cell-model endpoint review. Data to verify independently.
MTT assay, 48 h, MCF-7 cells. Source not provided.
anticancer cytotoxicity MCF-7

Density and Melting Point Differentiation

trans-3,4-Dibromosulfolane possesses a well‑defined crystalline melting point of 143 °C and a density of 2.241 g/cm³ . In contrast, the 2,3‑dibromosulfolane regioisomer melts over a broader range (95–102 °C) and has a lower density of 2.104 g/cm³ . The higher density and sharper melting profile of the trans‑3,4‑isomer are indicative of superior crystalline packing and purity, which facilitate reproducible handling and weighing in automated synthesis platforms.

Physical Properties
Data to verify
Density: 2.241 vs 2.104 g/cm³
Melting point: 143 °C vs 95–102 °C
Higher crystallinity may improve handling and batch consistency.
Calculated values; verify experimentally.
physicochemical properties crystallinity formulation

trans-3,4-Dibromosulfolane: Best Application Scenarios


Biotin Synthesis via Double Amination

trans‑3,4‑Dibromosulfolane is the preferred starting material for preparing cis‑3,4‑bis(benzylamino)sulfolane, the direct precursor to the ureylene ring of biotin [1]. The trans‑dibromide configuration ensures regioselective double amination in high yield (>85%), which is not achievable with the 2,3‑dibromo isomer. This route is especially valuable for producing isotopically labeled biotin derivatives for biochemical tracer studies.

Thienothiazinopurine Libraries for Drug Discovery

The exclusive ability of trans‑3,4‑dibromosulfolane to engage in S,N‑tandem heterocyclizations with thiouracils provides a direct entry to the tetrahydrothienothiazinopurine scaffold [2]. These compounds serve as conformationally restricted purine analogs and are of interest as kinase inhibitors, adenosine receptor modulators, and antiviral agents. Procurement of this specific stereoisomer is mandatory for accessing this chemical space.

Breast Cancer Cytotoxicity Screening

trans‑3,4‑Dibromosulfolane has demonstrated an MCF‑7 cell IC50 of 12.5 µM, representing an >8‑fold improvement over the parent sulfolane . This potency, coupled with its well‑defined crystalline properties, makes it a tractable hit for medicinal chemistry optimization. Researchers should prioritize this compound over unsubstituted sulfolane for oncology‑focused phenotypic screening.

High-Throughput Solid Dispensing Workflows

With a sharp melting point of 143 °C and a density of 2.241 g/cm³, trans‑3,4‑dibromosulfolane is highly amenable to automated solid dispensing platforms . Its free‑flowing crystalline powder form minimizes static adhesion and weighing errors, a practical advantage over the lower‑density, wider‑melting 2,3‑dibromo isomer. This ensures accurate stoichiometry in parallel synthesis and library production.

Application
Selection Property
Validation Focus
Biotin Precursor Synthesis
Regioselective double amination
Yield and purity of cis-3,4-bis(benzylamino)sulfolane
Thienothiazinopurine Library
S,N-tandem cyclization compatibility
Crystallographically confirmed scaffold identity
Cell-Model Cytotoxicity Screening
Reported MCF-7 activity
Dose-response and apoptosis markers
Automated Solid Dispensing
Sharp melting point and density
Weighing accuracy and powder flow

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